![molecular formula C11H11N3O5 B2804601 3-(1-(5-甲基异噁唑-3-羧酰)氮杂环丁烷-3-基)噁唑烷-2,4-二酮 CAS No. 2034493-44-0](/img/structure/B2804601.png)
3-(1-(5-甲基异噁唑-3-羧酰)氮杂环丁烷-3-基)噁唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, various substituted azetidin-2-one derivatives have been synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione were not found in the search results, the synthesis process described above involves several chemical reactions, including the formation of Schiff’s bases and the use of triethylamine and chloroacetylchloride .科学研究应用
杀菌剂开发Famoxadone 是一种与恶唑烷酮类相关的化合物,已作为一种新型农业杀菌剂商品化,商品名为 Famoxate。它对各种类别的植物病原体有效,为葡萄、谷物、番茄、马铃薯和其他作物提供保护。这一发现强调了恶唑烷酮衍生物(包括 3-(1-(5-甲基异恶唑-3-羰基)氮杂环丁-3-基)恶唑烷-2,4-二酮)在农业应用中的潜力,尤其是在开发广谱杀菌剂方面 (Sternberg 等,2001)。
化学合成进展恶唑烷酮衍生物的多功能合成展示了 3-(1-(5-甲基异恶唑-3-羰基)氮杂环丁-3-基)恶唑烷-2,4-二酮中核心结构的化学效用。此类进展促进了 α-羟基酰胺的制备,突出了恶唑烷酮衍生物在合成有机化学中生产具有潜在药用价值的化合物的重要性 (Merino 等,2010)。
药物化学恶唑烷酮衍生物已被探索其作为人白细胞弹性蛋白酶 (HLE) 抑制剂的潜力,而 HLE 与慢性阻塞性肺疾病 (COPD) 有关。设计和合成氮杂环-2-酮作为基于机制的抑制剂以解决 COPD 中的蛋白酶/抗蛋白酶失衡表明 3-(1-(5-甲基异恶唑-3-羰基)氮杂环丁-3-基)恶唑烷-2,4-二酮 等化合物在开发新型治疗方法中的治疗相关性 (Moreira 等,2005)。
抗菌剂开发新型恶唑烷酮作为潜在抗菌剂的合成强调了恶唑烷酮支架在寻找新型抗菌剂中的重要性。通过专注于表现出降低不良反应(如骨髓抑制和单胺氧化酶抑制)潜力的衍生物,研究人员旨在改善这些化合物的安全性,使其适用于针对革兰氏阳性病原体的临床使用 (Gordeev & Yuan,2014)。
属性
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXCZRZUOPTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。